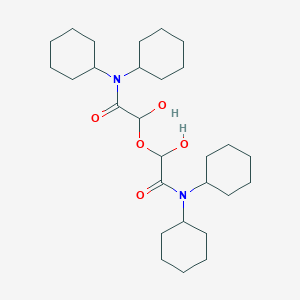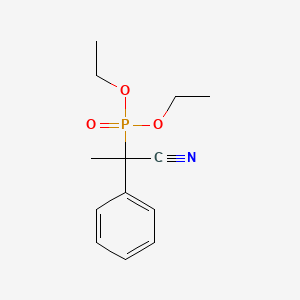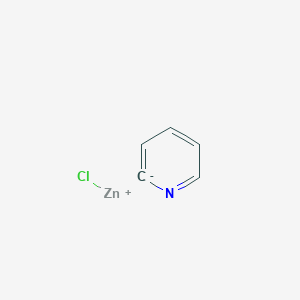
chlorozinc(1+);2H-pyridin-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorozinc(1+);2H-pyridin-2-ide is a compound that combines a zinc ion with a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);2H-pyridin-2-ide typically involves the reaction of zinc chloride with 2H-pyridin-2-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+);2H-pyridin-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce different zinc-pyridine complexes.
Scientific Research Applications
Chlorozinc(1+);2H-pyridin-2-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving zinc deficiency or dysregulation.
Industry: It is used in various industrial processes, including catalysis and material science, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of chlorozinc(1+);2H-pyridin-2-ide involves its interaction with molecular targets, such as enzymes and receptors. The zinc ion can coordinate with various ligands, influencing the activity of enzymes and other proteins. The pyridine moiety can participate in various chemical reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to chlorozinc(1+);2H-pyridin-2-ide include other zinc-pyridine complexes and derivatives, such as:
- Zinc chloride-pyridine complex
- Zinc acetate-pyridine complex
- Zinc bromide-pyridine complex
Uniqueness
This compound is unique due to its specific combination of zinc and pyridine, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
81745-83-7 |
|---|---|
Molecular Formula |
C5H4ClNZn |
Molecular Weight |
178.9 g/mol |
IUPAC Name |
chlorozinc(1+);2H-pyridin-2-ide |
InChI |
InChI=1S/C5H4N.ClH.Zn/c1-2-4-6-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI Key |
STORJTFYFWTIFQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=N[C-]=C1.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



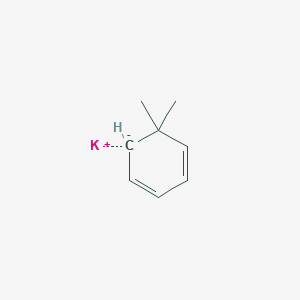
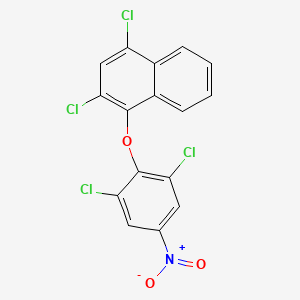
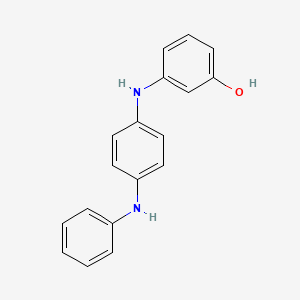

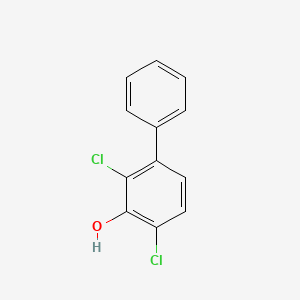

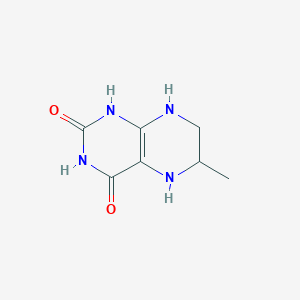
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)

